N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methoxyphenoxy)acetamide
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Overview
Description
N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methoxyphenoxy)acetamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methoxyphenoxy)acetamide typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the condensation of 2-aminophenol with a suitable carboxylic acid derivative, such as 2-fluorobenzoic acid, under acidic conditions.
Introduction of the Acetamide Group: The acetamide group is introduced by reacting the benzoxazole derivative with chloroacetyl chloride in the presence of a base such as triethylamine.
Attachment of the Methoxyphenoxy Group: The final step involves the nucleophilic substitution reaction of the acetamide derivative with 4-methoxyphenol in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide and methoxyphenoxy groups, using reagents such as alkyl halides or aryl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetamide and phenoxy derivatives.
Scientific Research Applications
N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methoxyphenoxy)acetamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Research: The compound is used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Materials Science: It is explored for its use in the development of fluorescent probes and sensors due to its photophysical properties.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. It can also interact with cellular receptors, modulating signaling pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methoxyphenoxy)acetamide
- N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methoxyphenoxy)acetamide
- N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-(4-methoxyphenoxy)acetamide
Uniqueness
N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methoxyphenoxy)acetamide is unique due to the presence of the fluorine atom at the 2-position of the phenyl ring, which can significantly influence its biological activity and chemical reactivity. The methoxyphenoxy group also contributes to its distinct photophysical properties, making it suitable for applications in fluorescent probes and sensors.
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O4/c1-27-15-7-9-16(10-8-15)28-13-21(26)24-14-6-11-20-19(12-14)25-22(29-20)17-4-2-3-5-18(17)23/h2-12H,13H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIMRSSCVQUECU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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